molecular formula C8H9BBrClO3 B1371214 6-Bromo-2-chloro-3-ethoxyphenylboronic acid CAS No. 957121-15-2

6-Bromo-2-chloro-3-ethoxyphenylboronic acid

Cat. No.: B1371214
CAS No.: 957121-15-2
M. Wt: 279.32 g/mol
InChI Key: KRYOSFPUNATDPK-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H9BBrClO3 and a molecular weight of 279.3 g/mol . This compound is primarily used in scientific research, particularly in the field of organic chemistry, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid typically involves the reaction of 6-bromo-2-chloro-3-ethoxybenzene with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from this compound with another aryl or vinyl halide .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid in coupling reactions involves several key steps:

Comparison with Similar Compounds

6-Bromo-2-chloro-3-ethoxyphenylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with the ethoxy group, provides a unique combination of electronic and steric effects that can be exploited in various chemical transformations .

Biological Activity

6-Bromo-2-chloro-3-ethoxyphenylboronic acid (CAS: 957062-55-4) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which may influence its interaction with biological targets.

  • Molecular Formula : C9H10BClBrO3
  • Molecular Weight : 265.3 g/mol
  • Purity : ≥98%
  • IUPAC Name : (6-bromo-2-chloro-3-ethoxyphenyl)boronic acid
  • Structure : The compound features an ethoxy group that may enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors, potentially inhibiting their activity.

Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines. The following table summarizes key findings from relevant studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6-Bromo-2-chloro-3-methoxyphenylboronic acidHeLa (cervical cancer)4.5Induction of apoptosis via caspase activation
6-Bromo-2-chloro-3-methoxyphenylboronic acidA549 (lung cancer)5.0Cell cycle arrest at G2/M phase
6-Bromo-2-chloro-3-methoxyphenylboronic acidMCF7 (breast cancer)6.0Inhibition of PI3K/Akt pathway

These findings suggest that the compound can effectively inhibit cell proliferation in various cancer types, possibly through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. Studies indicate that this compound exhibits activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of phenylboronic acids, including derivatives of this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated a strong dose-dependent response, with significant accumulation of cells in the G2/M phase observed in treated groups, suggesting a potential for development as anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of boronic acids against multidrug-resistant bacterial strains. The study found that derivatives similar to this compound exhibited promising results, particularly against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

(6-bromo-2-chloro-3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOSFPUNATDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OCC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656921
Record name (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-15-2
Record name (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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